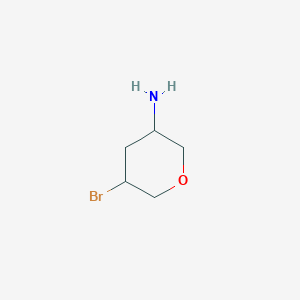

5-Bromotetrahydro-2H-pyran-3-amine

Description

Significance of Tetrahydropyran (B127337) Ring Systems in Chemical Synthesis

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, is a prevalent structural motif in a vast number of natural products and biologically active compounds. nih.govresearchgate.net Its presence is notable in various pyranose sugars like glucose, as well as in complex marine natural products. nih.govwikipedia.org The THP ring system's conformational flexibility and its ability to engage in various chemical transformations make it a crucial component in the design and synthesis of new chemical entities. rsc.org Synthetic chemists have developed numerous strategies for the construction of tetrahydropyran rings, including hetero-Diels-Alder reactions, Prins cyclizations, and intramolecular hydroalkoxylations, highlighting its central role in modern organic synthesis. nih.govorganic-chemistry.org

Role of Amine Functionalities in Molecular Scaffolds

Amine functional groups are fundamental to the structure and function of a vast range of organic molecules, including amino acids, peptides, and many pharmaceuticals. mdpi.comijrpr.com The basicity and nucleophilicity of the amine group allow it to participate in a wide variety of chemical reactions, making it a key handle for molecular elaboration and diversification. acs.org In medicinal chemistry, the amine group is often crucial for a molecule's biological activity, as it can form hydrogen bonds and electrostatic interactions with biological targets such as enzymes and receptors. ijrpr.com The incorporation of amine functionalities into molecular scaffolds is a common strategy for enhancing aqueous solubility and modulating pharmacokinetic properties. mdpi.com

Strategic Importance of Halogenation in Chemical Transformations

Halogenation, the introduction of one or more halogen atoms into a compound, is a fundamental and powerful tool in organic synthesis. allen.innumberanalytics.com Halogen atoms can significantly alter the electronic properties and reactivity of a molecule. numberanalytics.com They can act as good leaving groups in nucleophilic substitution reactions or direct the regioselectivity of subsequent transformations. jk-sci.com This versatility allows for the strategic installation of other functional groups, making halogenated intermediates highly valuable in multi-step syntheses. byjus.commt.com The process of halogenation is widely employed in the production of pharmaceuticals, agrochemicals, and advanced materials. allen.injk-sci.com

Overview of 5-Bromotetrahydro-2H-pyran-3-amine in Advanced Organic Synthesis

This compound is a bifunctional molecule that embodies the strategic advantages of the tetrahydropyran ring, the amine group, and bromine substitution. The presence of the bromine atom at the 5-position and the amine group at the 3-position on the tetrahydropyran ring provides two distinct points for chemical modification. This allows for the sequential or simultaneous introduction of different molecular fragments, enabling the construction of complex and diverse molecular architectures. The specific stereochemistry of the substituents on the tetrahydropyran ring can also play a crucial role in directing the outcome of chemical reactions and influencing the biological activity of the final products. While specific, detailed research findings on the direct applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various patented compounds and are available from several chemical suppliers, indicating its utility as a building block in proprietary research and development.

Interactive Data Tables

Below are tables summarizing key information about the compound and related chemical concepts.

Table 1: Properties of Tetrahydro-2H-pyran-3-amine

| Property | Value |

| Molecular Formula | C5H11NO |

| Molecular Weight | 101.15 g/mol |

| IUPAC Name | oxan-3-amine |

| InChI Key | WUUOEJJGRCQGBQ-UHFFFAOYSA-N |

| Canonical SMILES | C1COCC(C1)N |

Source: PubChem CID 5200320 nih.gov

Table 2: Related Chemical Entities

| Compound Name | CAS Number | Molecular Formula | Use/Significance |

| Tetrahydropyran | 142-68-7 | C5H10O | Parent compound, solvent, and precursor in organic synthesis. wikipedia.org |

| 3-Bromotetrahydro-2H-pyran | 13047-01-3 | C5H9BrO | A related halogenated tetrahydropyran. scbt.com |

| (R)-tetrahydro-2H-pyran-3-amine hydrochloride | 1071829-82-7 | C5H12ClNO | Chiral salt form, used in asymmetric synthesis. chemicalbook.com |

| 3-Bromo-2H-pyran-2-one | 19899-79-5 | C5H3BrO2 | A related brominated pyrone derivative used in Diels-Alder reactions. orgsyn.org |

Detailed Research Findings

While specific peer-reviewed studies focusing solely on this compound are limited, the broader classes of compounds it belongs to have been extensively researched.

The synthesis of substituted tetrahydropyrans is a well-established field, with numerous methodologies available to control stereochemistry. For instance, the Prins cyclization of homoallylic alcohols with aldehydes is a powerful method for constructing the tetrahydropyran ring with high diastereoselectivity. organic-chemistry.org The introduction of an amine group onto the tetrahydropyran scaffold can be achieved through various methods, including reductive amination of a corresponding ketone or nucleophilic substitution of a suitable leaving group.

The presence of the bromine atom in this compound opens up a range of synthetic possibilities. It can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form new carbon-carbon or carbon-nitrogen bonds. Alternatively, it can be displaced by a variety of nucleophiles to introduce new functional groups. The interplay between the reactivity of the amine and the bromo-substituted position allows for a high degree of synthetic flexibility, making this compound a valuable tool for creating libraries of diverse molecules for screening in drug discovery and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C5H10BrNO |

|---|---|

Molecular Weight |

180.04 g/mol |

IUPAC Name |

5-bromooxan-3-amine |

InChI |

InChI=1S/C5H10BrNO/c6-4-1-5(7)3-8-2-4/h4-5H,1-3,7H2 |

InChI Key |

IXLIWVCQXCYWDG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COCC1Br)N |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 5 Bromotetrahydro 2h Pyran 3 Amine and Analogues

Reactivity of the Bromine Moiety in Tetrahydropyran (B127337) Scaffolds

The carbon-bromine (C-Br) bond in tetrahydropyran systems is a key site for a variety of chemical reactions, including nucleophilic substitutions, metal-catalyzed cross-couplings, and radical reactions. The reactivity at this position is influenced by the stereochemistry of the ring and the nature of the other substituents.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the C-Br bond of tetrahydropyran rings can proceed through either an S(_N)1 or S(_N)2 mechanism, with the outcome often dependent on the solvent and the nature of the nucleophile. nih.govnyu.edu In general, polar solvents tend to favor the S(_N)1 pathway, which proceeds through a carbocation intermediate, while nonpolar solvents favor the S(_N)2 mechanism, involving a backside attack by the nucleophile. nih.govnyu.edu The stereochemical outcome of these reactions is a critical consideration in synthetic design. For instance, in reactions of tetrahydropyran acetals, the choice of solvent can significantly influence the stereoselectivity, with nonpolar solvents like trichloroethylene (B50587) favoring the formation of the S(_N)2 product. nih.gov

The substitution of a bromine atom on a tetrahydropyran ring involves the displacement of the bromide leaving group by a nucleophile. pressbooks.pub The carbon to which the bromine is attached is electrophilic due to the electronegativity of the halogen. pressbooks.pub The rate and success of the substitution are dependent on the concentration of both the substrate and the nucleophile in second-order reactions. pressbooks.pub

Table 1: Solvent Effects on Nucleophilic Substitution of Tetrahydropyran Acetals

| Solvent Polarity | Predominant Mechanism | Stereochemical Outcome | Reference |

| Polar | S(_N)1 | Favors S(_N)1 products | nih.govnyu.edu |

| Nonpolar | S(_N)2 | Favors S(_N)2 products | nih.govnyu.edu |

| Trichloroethylene | S(_N)2 | Higher selectivity for S(_N)2 product | nih.gov |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom on the tetrahydropyran ring serves as an excellent handle for such transformations.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.comorganic-chemistry.orgyoutube.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com In the context of brominated tetrahydropyrans, the Suzuki coupling allows for the introduction of various aryl, heteroaryl, alkenyl, and alkyl groups at the position of the bromine atom. organic-chemistry.orgnih.gov

The general mechanism of the Suzuki coupling involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the organoboron species (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the palladium catalyst. youtube.com The choice of catalyst, ligands, base, and solvent can significantly impact the efficiency and scope of the reaction. mdpi.com For example, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) are commonly employed. mdpi.com

Table 2: Key Components of the Suzuki-Miyaura Cross-Coupling Reaction

| Component | Role | Examples | Reference |

| Organohalide | Electrophilic partner | 5-Bromotetrahydro-2H-pyran-3-amine | organic-chemistry.org |

| Organoboron Reagent | Nucleophilic partner | Arylboronic acids, potassium alkenyltrifluoroborates | mdpi.comnih.gov |

| Palladium Catalyst | Facilitates the reaction | Pd(PPh(_3))(_4), Pd(OAc)(_2) | mdpi.comorganic-chemistry.org |

| Base | Activates the organoboron reagent | K(_3)PO(_4), Na(_2)CO(_3) | mdpi.comyoutube.com |

Beyond the Suzuki reaction, other metal-catalyzed cross-coupling strategies can be employed to functionalize the C-Br bond in tetrahydropyran systems. These include but are not limited to the Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Iron-catalyzed cross-coupling reactions have also emerged as a more economical and environmentally friendly alternative to palladium-catalyzed systems for certain applications, including the coupling of alkyl halides with Grignard reagents. nih.gov These methods expand the range of possible modifications to the tetrahydropyran scaffold, allowing for the introduction of a diverse array of functional groups.

Radical Reactions Involving C-Br Bonds

The carbon-bromine bond in tetrahydropyran derivatives can undergo homolytic cleavage to generate a carbon-centered radical, which can then participate in various radical reactions. libretexts.org A common method for initiating such reactions is the use of a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a reagent like tributyltin hydride. libretexts.org

The process typically involves the abstraction of the bromine atom by a tributyltin radical to form a tetrahydropyranyl radical. libretexts.org This radical can then undergo further reactions, such as intramolecular cyclization to form new rings or intermolecular addition to alkenes or alkynes to create new carbon-carbon bonds. libretexts.org These radical reactions are kinetically controlled and are particularly useful for the synthesis of five-membered rings. libretexts.org The reaction is propagated by the reaction of the newly formed carbon radical with tributyltin hydride, which regenerates the tributyltin radical. libretexts.org

Reactivity of the Amine Functionality

The primary amine group (-NH(_2)) in this compound is a versatile functional group that can act as a nucleophile and a base. libretexts.orgstudymind.co.uk Its reactivity is central to many derivatization strategies for this compound.

As a nucleophile, the amine can participate in a variety of bond-forming reactions. studymind.co.uk It can react with alkyl halides in nucleophilic substitution reactions to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. studymind.co.uklibretexts.org However, these reactions can sometimes lead to multiple alkylations. libretexts.org

The amine group also readily reacts with acyl chlorides and acid anhydrides in nucleophilic acyl substitution reactions to form stable amide derivatives. libretexts.orglibretexts.org This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. libretexts.org Furthermore, the amine can react with aldehydes and ketones to form imines (Schiff bases) or enamines, depending on whether it is a primary or secondary amine, respectively. libretexts.org These reactions are typically acid-catalyzed and reversible. libretexts.org The amine functionality can also react with sulfonyl chlorides to produce sulfonamides. libretexts.org

The basicity of the amine allows it to react with acids to form ammonium salts. studymind.co.uk This property is often utilized in purification or to modify the solubility of the compound.

Table 3: Common Reactions of the Amine Functionality

| Reactant | Product | Reaction Type | Reference |

| Alkyl Halide | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Nucleophilic Substitution | studymind.co.uklibretexts.org |

| Acyl Chloride/Anhydride (B1165640) | Amide | Nucleophilic Acyl Substitution | libretexts.orglibretexts.org |

| Aldehyde/Ketone | Imine | Nucleophilic Addition-Elimination | libretexts.org |

| Sulfonyl Chloride | Sulfonamide | Nucleophilic Substitution | libretexts.org |

| Acid | Ammonium Salt | Acid-Base Reaction | studymind.co.uk |

Acylation and Protection Strategies

The presence of a primary amine group in this compound necessitates the use of protection strategies in many synthetic sequences to avoid undesired side reactions. The nucleophilic nature of the amine allows it to readily react with various electrophiles.

Acylation is a common transformation for the amine group. It can be readily acylated using acyl chlorides or anhydrides under basic conditions to form the corresponding amides. This reaction not only modifies the electronic properties of the nitrogen atom but also serves as a method of protection.

A widely used protecting group for amines is the tert-butoxycarbonyl (Boc) group. The introduction of a Boc group can be achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate. This protection renders the nitrogen atom significantly less nucleophilic, allowing for selective reactions at other positions of the molecule. The Boc group is advantageous due to its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane.

Another common protecting group is the benzyloxycarbonyl (Cbz) group, which can be introduced using benzyl (B1604629) chloroformate (CbzCl). The Cbz group is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenation, a method that might also affect the bromine substituent in this compound.

The choice of protecting group is crucial and depends on the planned subsequent reaction steps. The table below summarizes common protecting groups for amines and their typical deprotection conditions.

| Protecting Group | Reagent for Protection | Deprotection Conditions |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Mild acid (e.g., TFA, HCl in dioxane) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| Acetyl (Ac) | Acetic anhydride or Acetyl chloride | Acidic or basic hydrolysis |

Reactions with Carbonyl Compounds

The primary amine functionality of this compound allows it to undergo characteristic reactions with carbonyl compounds such as aldehydes and ketones. One of the most significant of these is reductive amination. masterorganicchemistry.comnih.gov

This two-step process begins with the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine (Schiff base). nih.gov This imine can then be reduced to a secondary amine using a variety of reducing agents. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of the iminium ion over the starting carbonyl compound, allowing for a one-pot reaction. masterorganicchemistry.com

This reaction is a powerful tool for the formation of C-N bonds and allows for the introduction of a wide range of substituents onto the nitrogen atom of this compound, depending on the choice of the starting aldehyde or ketone. For instance, reaction with a simple aldehyde like formaldehyde (B43269) followed by reduction would yield the corresponding N-methylated product.

The general scheme for reductive amination is depicted below: Step 1: Imine Formation R'CHO + H₂N-R → R'CH=N-R + H₂O (where R represents the 5-Bromotetrahydro-2H-pyran-3-yl group)

Step 2: Reduction R'CH=N-R + [H] → R'CH₂-NH-R

The table below provides examples of aldehydes and ketones that can be used in reductive amination with this compound and the corresponding products.

| Carbonyl Compound | Product after Reductive Amination |

| Formaldehyde | N-Methyl-5-bromotetrahydro-2H-pyran-3-amine |

| Acetaldehyde | N-Ethyl-5-bromotetrahydro-2H-pyran-3-amine |

| Acetone | N-Isopropyl-5-bromotetrahydro-2H-pyran-3-amine |

| Benzaldehyde | N-Benzyl-5-bromotetrahydro-2H-pyran-3-amine |

N-Heterocyclization Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic carbon bearing a bromine atom, makes it a prime candidate for intramolecular cyclization reactions to form N-heterocyclic compounds. okayama-u.ac.jp Such reactions can lead to the formation of bicyclic systems, which are of significant interest in medicinal chemistry.

Upon activation, for example by using a base to deprotonate the amine or by promoting the departure of the bromide leaving group with a Lewis acid, an intramolecular nucleophilic substitution can occur. The nitrogen atom can attack the carbon atom bearing the bromine, leading to the formation of a new ring fused to the tetrahydropyran core. The feasibility and outcome of such cyclizations are dependent on several factors, including the stereochemistry of the starting material and the reaction conditions.

For instance, treatment of this compound with a suitable base could potentially lead to the formation of a bicyclic aziridine (B145994) intermediate, which could then be further elaborated. Alternatively, if the amine is first protected and then the bromine is displaced by a suitable nucleophile, subsequent deprotection and cyclization could lead to larger ring systems. The synthesis of bicyclic cyclopropylamines from amino acid derivatives provides a conceptual framework for such intramolecular cyclizations. clockss.org

Mechanistic Pathways of Key Transformations

Carbocationic Intermediates in Cyclization Reactions

In certain reactions, particularly those involving the departure of the bromide ion, carbocationic intermediates can play a crucial role. libretexts.orgyoutube.com The stability of these intermediates is a key factor in determining the reaction pathway. A carbocation formed at the C5 position of the tetrahydropyran ring would be a secondary carbocation.

The presence of heteroatoms in the vicinity can significantly influence the stability and fate of such carbocations through neighboring group participation (NGP). wikipedia.orglibretexts.org The oxygen atom of the tetrahydropyran ring, with its lone pairs of electrons, can participate in stabilizing a carbocation at C5 through the formation of a bridged oxonium ion intermediate. This anchimeric assistance can accelerate the rate of reaction and influence the stereochemical outcome. vedantu.com

Similarly, the amine group (or a protected derivative) at C3 can also potentially participate in stabilizing a carbocationic center, although this would involve the formation of a larger ring intermediate. The interplay between these potential participating groups would dictate the regioselectivity and stereoselectivity of any reaction proceeding through a carbocationic mechanism.

Halonium Ion Formation and Degenerate Exchange

The bromine atom in this compound and its derivatives can participate in reactions through the formation of a bridged bromonium ion. youtube.comquora.com This is a specific example of neighboring group participation where the bromine atom itself acts as an internal nucleophile. youtube.com

A fascinating possibility in systems like this is bromonium-ion induced transannular oxonium ion formation. imperial.ac.uk In this process, the initial formation of a bromonium ion could trigger a cascade of reactions involving the pyran oxygen, leading to complex skeletal rearrangements and the formation of new bicyclic or macrocyclic structures.

Degenerate exchange processes, where a bromide ion from the solution attacks the carbon bearing the bromine atom leading to an inversion of stereochemistry, are also a possibility, especially under conditions that favor Sₙ2-type reactions.

Radical Processes in Deconstructive Halogenation

Beyond ionic pathways, the C-Br bond in this compound can also undergo homolytic cleavage to generate radical intermediates. youtube.com Such processes are typically initiated by heat, light, or a radical initiator. Deconstructive halogenation, which involves the removal of the halogen atom, often proceeds through a radical mechanism. organic-chemistry.orgnih.gov

For example, reductive dehalogenation can be achieved using radical-based reducing agents such as tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) (TTMSS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). organic-chemistry.org The reaction proceeds via a radical chain mechanism. The initiator generates a radical which abstracts the hydrogen from the hydride source. This new radical then abstracts the bromine atom from the substrate, generating a carbon-centered radical at the C5 position of the tetrahydropyran ring. This radical then abstracts a hydrogen atom from another molecule of the hydride source, propagating the chain.

These radical dehalogenation methods are generally very effective and tolerate a wide range of functional groups. organic-chemistry.org In the context of this compound, such a reaction would lead to the formation of tetrahydro-2H-pyran-3-amine.

The general mechanism for radical dehalogenation is as follows:

Initiation: Formation of initiator radicals.

Propagation:

Bromine atom abstraction from the substrate by a propagating radical.

Hydrogen atom abstraction by the resulting substrate radical from the hydride source.

Termination: Combination of any two radical species.

Computational and Theoretical Insights into Reaction Mechanisms

Computational and theoretical chemistry have become indispensable tools for elucidating the complex reaction mechanisms of heterocyclic compounds. While specific, in-depth computational studies focused exclusively on this compound are not extensively documented in publicly accessible literature, a wealth of theoretical work on analogous halogenated and aminated tetrahydropyran (THP) systems allows for the construction of a detailed and predictive mechanistic framework for this molecule. These studies typically employ methods like Density Functional Theory (DFT) to map potential energy surfaces, identify transition states, and rationalize experimentally observed reactivity and stereoselectivity.

The primary areas of computational investigation for a molecule like this compound would logically focus on several key aspects: the conformational preferences of the ring, the influence of the substituents on electronic structure, and the energetics of various reaction pathways.

Conformational Analysis and Substituent Effects

The reactivity of the THP ring is intrinsically linked to its conformational equilibrium, primarily the chair conformations. For this compound, the preferred conformation would be determined by the stereochemical relationship between the bromine and amine substituents. Computational models are crucial for quantifying the energetic differences between axial and equatorial positions for these groups.

Theoretical calculations would likely predict that the bulky bromine atom prefers an equatorial position to minimize steric strain. The preference of the amine group is more complex, potentially being influenced by intramolecular hydrogen bonding with the ring oxygen if in a cis-relationship, which could favor an axial or twisted conformation under certain conditions. DFT calculations can provide precise dihedral angles, bond lengths, and the relative energies of these conformers.

Table 1: Calculated Relative Energies of Conformers of cis-5-Bromotetrahydro-2H-pyran-3-amine (Note: This data is illustrative, based on principles of computational chemistry, to demonstrate the type of insights gained from theoretical analysis.)

| Conformer | Amine Position | Bromine Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 (Reference) |

| 2 | Axial | Equatorial | +1.5 |

| 3 | Equatorial | Axial | +2.8 |

| 4 | Axial | Axial | +5.2 (Disfavored) |

Mechanistic Pathways of Nucleophilic Substitution

A central question in the reactivity of this compound is its behavior in nucleophilic substitution reactions. The bromine atom can act as a leaving group, and the amine can function as an internal nucleophile or influence the approach of an external one. Computational studies on similar brominated heterocycles help to dissect these pathways.

Studies on brominated pyrans have shown that the stereochemical outcome of substitution reactions is highly dependent on the nature of the halogen. For instance, reactions involving chlorine- and bromine-substituted tetrahydropyran acetals tend to yield 1,2-trans products. acs.org Theoretical models can explain this by calculating the transition state energies for different attack trajectories (e.g., from the axial vs. equatorial face). The calculations often reveal that the energy barrier for the pathway leading to the trans product is significantly lower. This can be attributed to factors like hyperconjugation and the electronic stabilization of the transition state.

In the case of this compound, a competing intramolecular reaction is also possible, where the amine group displaces the bromine to form a bicyclic aziridinium (B1262131) intermediate. Computational modeling would be essential to determine the feasibility of this pathway by calculating the activation energy for this intramolecular cyclization versus an intermolecular substitution by an external nucleophile.

Table 2: Calculated Activation Energies for Competing Reaction Pathways (Note: This data is illustrative and serves to model the findings of a typical DFT study.)

| Reaction Pathway | Nucleophile | Transition State Energy (kcal/mol) | Predicted Major Product |

| Intermolecular SN2 | OH⁻ | 22.5 | 5-Hydroxytetrahydro-2H-pyran-3-amine |

| Intramolecular Cyclization | Internal -NH₂ | 19.8 | Fused Aziridine-pyran system |

| E2 Elimination | Strong Base | 24.1 | Dihydropyran derivative |

These hypothetical data suggest that under neutral or slightly basic conditions, an intramolecular cyclization could be kinetically favored over intermolecular substitution or elimination. Such insights are critical for designing synthetic strategies that can selectively favor one pathway over others. The use of computational tools like Fukui indices could further predict the most electrophilic sites on the molecule, confirming the carbon atom attached to the bromine as the primary site for nucleophilic attack. nih.gov

Application As a Synthetic Intermediate and Building Block

Construction of Complex Heterocyclic Systems

The tetrahydropyran (B127337) (THP) core is a privileged scaffold found in numerous natural products and pharmacologically active molecules. The presence of both an amino group and a bromine atom on the THP ring of 5-Bromotetrahydro-2H-pyran-3-amine allows for sequential or one-pot reactions to construct intricate fused heterocyclic systems. Functionalized aminotetrahydropyran scaffolds are recognized as sp³-rich structures that are highly valuable in drug discovery. nih.gov

Preparation of Nucleoside Analogues

Nucleoside analogues are a critical class of therapeutic agents, often functioning by mimicking natural nucleosides and interfering with biological processes. The tetrahydropyran ring can serve as a mimic for the ribose or deoxyribose sugar found in natural nucleosides. In theory, this compound could be utilized in this context. The amine group could be used to attach a nucleobase, while the bromine atom offers a handle for further modification. However, a review of the available scientific literature does not provide specific examples of this compound being used for the preparation of nucleoside analogues.

Role in Analogue Synthesis and Diversification

The creation of chemical libraries with diverse but structurally related compounds is fundamental to modern drug discovery. These libraries are used to screen for biological activity and to conduct Structure-Activity Relationship (SAR) studies.

Derivatization for Structure-Activity Relationship (SAR) Studies

This compound is an ideal starting point for creating a library of analogues for SAR studies. The primary amine can be readily derivatized through reactions such as acylation, alkylation, reductive amination, and sulfonylation to explore the impact of different substituents on biological activity. Concurrently, the bromine atom can be subjected to various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of aryl, heteroaryl, or alkyl groups at the 5-position of the pyran ring. Despite this high potential, specific and detailed SAR studies originating from this particular bromo-amine compound are not extensively reported in the literature.

Incorporation into Complex Molecular Architectures

The dual reactivity of this compound allows for its incorporation into larger, more complex molecular frameworks. Heterocyclic amino derivatives are validated as potent bioactive compounds, and many marketed drugs feature these scaffolds in complex polycyclic structures. nih.gov The aminotetrahydropyran moiety can be introduced as a key structural element, with the bromine atom serving as a latent functional group for later-stage modifications in a synthetic route. This strategy allows for the late-stage diversification of complex molecules, a powerful approach in medicinal chemistry. While the principle is well-established, specific examples detailing the incorporation of this compound into such architectures are not prominently featured in published research.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5-Bromotetrahydro-2H-pyran-3-amine, both ¹H and ¹³C NMR are essential for assigning the relative positions of the bromine and amine substituents on the tetrahydropyran (B127337) ring. While specific spectral data for this exact compound is not widely published, analysis of related structures allows for a detailed prediction of the expected spectra. bas.bg

The ¹H NMR spectrum of this compound is expected to show distinct signals for each proton on the heterocyclic ring and the amine group. The chemical shifts (δ) and coupling patterns (multiplicities) are influenced by the electronegativity of the adjacent oxygen, bromine, and nitrogen atoms.

The protons on the carbon bearing the oxygen (C2 and C6) would appear in the downfield region, typically between 3.5 and 4.5 ppm. The protons on the carbons adjacent to the bromine (C5) and the amine (C3) would also be shifted downfield. The protons of the primary amine (-NH₂) would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Expected ¹H NMR Data Table for this compound

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| H-2 (axial, equatorial) | 3.5 - 4.2 | Multiplet | Protons adjacent to the ring oxygen. |

| H-3 | 3.0 - 3.5 | Multiplet | Proton on the carbon bearing the amine group. |

| H-4 (axial, equatorial) | 1.5 - 2.5 | Multiplet | Methylene (B1212753) protons adjacent to C3 and C5. |

| H-5 | 4.0 - 4.5 | Multiplet | Proton on the carbon bearing the bromine atom. |

| H-6 (axial, equatorial) | 3.4 - 4.0 | Multiplet | Protons adjacent to the ring oxygen. |

| -NH₂ | 1.0 - 3.0 | Broad Singlet | Chemical shift and appearance are variable. |

Note: The exact chemical shifts and coupling constants would depend on the specific stereoisomer.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, five distinct signals are expected for the five carbon atoms of the tetrahydropyran ring. The chemical shifts are indicative of the electronic environment of each carbon.

The carbons bonded to the electronegative oxygen (C2 and C6) will appear most downfield. The carbons attached to the bromine (C5) and nitrogen (C3) will also show significant downfield shifts compared to a simple alkane. The presence of five unique signals would confirm the proposed structure. docbrown.info

Expected ¹³C NMR Data Table for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) |

| C-2 | 65 - 75 |

| C-3 | 45 - 55 |

| C-4 | 30 - 40 |

| C-5 | 50 - 60 |

| C-6 | 60 - 70 |

Note: These are estimated ranges based on analogous structures. docbrown.infochemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₁₀BrNO), the molecular ion peak (M⁺) in the mass spectrum would be crucial for confirming its identity.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, which is a characteristic signature for a monobrominated compound.

The calculated monoisotopic mass is approximately 194.99 g/mol (for ⁷⁹Br) and 196.99 g/mol (for ⁸¹Br). Fragmentation patterns would likely involve the loss of the bromine atom (M-Br)⁺, the amino group (M-NH₂)⁺, or cleavage of the tetrahydropyran ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the amine, ether, and carbon-bromine bonds.

N-H Stretching: As a primary amine (R-NH₂), the compound should exhibit two characteristic medium-intensity absorption bands in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.comlibretexts.org

N-H Bending: A bending vibration for the primary amine is expected to appear in the region of 1580-1650 cm⁻¹. orgchemboulder.com

C-O Stretching: The strong C-O-C stretching vibration of the ether within the tetrahydropyran ring is anticipated to produce a strong, prominent band between 1050 and 1150 cm⁻¹. libretexts.org

C-N Stretching: The C-N stretching of an aliphatic amine typically appears in the 1020-1250 cm⁻¹ range. orgchemboulder.com

C-H Stretching: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

C-Br Stretching: The absorption for the carbon-bromine bond is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium (two bands) |

| Primary Amine | N-H Bend | 1580 - 1650 | Medium to Strong |

| Aliphatic Ether | C-O-C Stretch | 1050 - 1150 | Strong |

| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Medium to Weak |

| Alkyl Halide | C-Br Stretch | 500 - 600 | Medium to Strong |

| Alkane | C-H Stretch | 2850 - 2960 | Medium to Strong |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry and preferred conformation. If a single crystal of a specific stereoisomer of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.

This analysis would unambiguously establish the cis or trans relationship between the bromine and amine substituents on the tetrahydropyran ring. Furthermore, it would reveal the chair conformation of the ring and whether the substituents occupy axial or equatorial positions. While no public crystal structure data for this specific compound is currently available, studies on similarly substituted pyran rings have demonstrated the power of this technique to elucidate such detailed structural features. researchgate.netresearchgate.net The resulting crystal structure would provide an absolute reference for confirming the identity of the specific isomer synthesized.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and, consequently, the reactivity of 5-Bromotetrahydro-2H-pyran-3-amine. northwestern.edu These calculations, which solve the electronic Schrödinger equation, provide insights into molecular orbitals, charge distribution, and bond energies. northwestern.eduyoutube.com For a molecule like this compound, with its heteroatoms and stereocenters, methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed. acs.org

The choice of computational method and basis set is crucial for obtaining reliable results. acs.org Studies on substituted tetrahydropyrans have shown that popular methods like Hartree-Fock theory and the B3LYP density functional can sometimes overestimate the stability of certain conformers. acs.org More accurate predictions often require higher-level theories such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) combined with large correlation-consistent basis sets. acs.org

The electronic structure dictates the molecule's reactivity. The presence of the electronegative bromine atom and the nitrogen of the amine group, along with the oxygen in the tetrahydropyran (B127337) ring, creates a complex distribution of electron density. This distribution can be analyzed to predict sites susceptible to nucleophilic or electrophilic attack. For instance, the carbon atom bonded to the bromine is expected to be electrophilic, while the nitrogen of the amine group would be a primary nucleophilic and basic site.

Conformational Analysis of this compound

The conformational landscape of this compound is dominated by the chair conformations of the tetrahydropyran ring. The substituents—the bromine atom at the 5-position and the amine group at the 3-position—can occupy either axial or equatorial positions. This gives rise to several possible diastereomeric and conformational isomers, each with a distinct energy.

Computational methods are invaluable for determining the relative stabilities of these conformers. nih.gov For substituted tetrahydropyrans, the anomeric effect can play a significant role, especially for substituents at the 2-position. acs.orgmst.edu While the substituents in this compound are not at the anomeric carbon, stereoelectronic effects will still influence the conformational equilibrium. The relative energies of equatorial versus axial conformers for various substituted tetrahydropyrans, as determined by high-level computations, provide a benchmark for estimating the conformational preferences of the target molecule. acs.org

Below is a table of representative data for the relative electronic energies (ΔE) of equatorial conformers with respect to their axial counterparts for some monosubstituted tetrahydropyrans, which illustrates the kind of data that would be calculated for this compound.

| Substituent at C-2 | ΔE (kcal/mol) (Equatorial - Axial) |

|---|---|

| -CH₃ | -2.83 |

| -F | +2.45 |

| -OCH₃ | +1.27 |

| -OH | +0.86 |

This table is based on data for 2-substituted tetrahydropyrans from high-level CCSD(T) calculations and serves as an illustrative example. acs.org A positive value indicates the axial conformer is more stable.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of potential reaction pathways for this compound. nih.gov This involves mapping the potential energy surface for a given reaction, locating transition states, and calculating activation barriers. Such studies can predict the feasibility and stereochemical outcome of reactions.

For example, in substitution reactions involving the bromine atom, modeling could elucidate whether the reaction proceeds via an SN1 or SN2 mechanism. In the case of reactions at the amine group, such as acylation or alkylation, computational models can predict the most likely products and any potential for intramolecular reactions.

Studies on related halogen-substituted tetrahydropyran acetals have shown that the nature of the halogen can dictate the stereochemical outcome of substitution reactions. acs.org Chlorine- and bromine-substituted acetals tend to yield 1,2-trans products, a preference that is understood by considering the conformational preferences of oxocarbenium ion intermediates. acs.org Similar principles would apply to reactions of this compound, where the interplay of inductive and hyperconjugative effects would be crucial in determining reaction outcomes.

Prediction of Spectroscopic Properties

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, including NMR and IR spectra. nih.govnih.gov These predictions are invaluable for identifying and characterizing compounds.

NMR Spectra: The chemical shifts of ¹H and ¹³C nuclei can be calculated with a high degree of accuracy. nih.gov These calculations would be able to distinguish between the different diastereomers and conformers of this compound, as the local electronic environment of each nucleus is highly dependent on its spatial orientation. Coupling constants can also be estimated, providing further structural information.

IR Spectra: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical infrared spectrum. This would show characteristic peaks for the functional groups present, such as the N-H stretches of the amine group, C-Br stretch, and the C-O-C stretches of the tetrahydropyran ring. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

The following table provides an example of the kind of data that would be generated from such predictive calculations, though the specific values are hypothetical for this compound.

| Spectroscopic Property | Predicted Value Range |

|---|---|

| ¹H NMR Chemical Shift (H-C-Br) | 3.8 - 4.2 ppm |

| ¹H NMR Chemical Shift (H-C-N) | 3.0 - 3.5 ppm |

| ¹³C NMR Chemical Shift (C-Br) | 45 - 55 ppm |

| ¹³C NMR Chemical Shift (C-N) | 50 - 60 ppm |

| IR Frequency (N-H Stretch) | 3300 - 3400 cm⁻¹ |

| IR Frequency (C-O-C Stretch) | 1050 - 1150 cm⁻¹ |

Future Directions and Emerging Research Areas

Development of More Sustainable and Efficient Synthetic Routes

The pursuit of greener and more economical synthetic methods is a paramount goal in modern chemistry. For 5-Bromotetrahydro-2H-pyran-3-amine, future efforts will likely concentrate on moving away from traditional multi-step procedures that may involve hazardous reagents or generate significant waste.

Key areas of development include:

Catalytic Asymmetric Methods: Establishing stereoselective routes to access specific enantiomers and diastereomers of the title compound is a primary objective. Research into domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization, catalyzed by ruthenium complexes like the Hoveyda-Grubbs catalyst, offers a pathway to highly substituted tetrahydropyrans with excellent stereocontrol. nih.gov Future work could adapt such strategies to incorporate the bromo and amino functionalities efficiently.

Green Solvents and Catalysts: A significant push towards sustainability involves replacing conventional organic solvents with greener alternatives. Procedures using water or aqueous ethanol (B145695) have been successfully developed for the synthesis of related 2-amino-4H-benzo[b]pyran derivatives, often employing organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net Adapting these on-water or aqueous-phase reactions for the synthesis of saturated pyran amines could drastically reduce the environmental footprint. nih.gov

Bio-based Feedstocks: Investigating the synthesis of the tetrahydropyran (B127337) core from bio-based starting materials, such as glycerol, is another promising avenue. uc.pt Developing pathways from renewable resources would represent a significant advance in the sustainable production of this heterocyclic scaffold.

| Synthetic Strategy | Catalyst/Reagent | Key Advantages | Relevant Research Area |

| Domino Olefin Metathesis/Cyclization | Hoveyda-Grubbs Catalyst | High stereoselectivity | Asymmetric Synthesis |

| One-Pot Cyclocondensation | DBU in Aqueous Ethanol | Use of green solvents, operational simplicity | Green Chemistry |

| Prins Cyclization | Copper(II)-Bisphosphine | Mild conditions, good diastereoselectivity | Catalytic Cyclizations |

| Hydroalkoxylation | Platinum or Cobalt Complexes | High functional group tolerance | C-O Bond Formation |

Exploration of Novel Reactivity Patterns

The unique combination of a secondary amine, a bromine atom, and a tetrahydropyran ring in this compound opens the door to a wide range of chemical transformations. Future research will aim to exploit the interplay between these functional groups to uncover novel reactivity.

Selective Functionalization: A key challenge and opportunity lies in the selective manipulation of the C-Br and N-H bonds. Developing orthogonal protection-deprotection strategies or catalytic systems that can distinguish between these sites will enable the stepwise and controlled introduction of molecular diversity. For instance, the amine could be acylated or sulfonylated, followed by a palladium-catalyzed cross-coupling reaction at the C-Br bond.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the tetrahydropyran ring under various conditions (e.g., strong acid or base, Lewis acids) could lead to novel ring-opening or rearrangement cascades. Such reactions could provide access to complex acyclic or alternative heterocyclic structures that would be difficult to synthesize through other means.

Ambiphilic Nature: The compound possesses both nucleophilic (amine) and electrophilic (C-Br) centers. This ambiphilic nature could be harnessed in intramolecular reactions to form bicyclic systems or in intermolecular processes where it reacts with two different partners. The reactivity of related compounds like 3-bromo-2-pyrone, which acts as both a diene and a dienophile, serves as an inspiration for exploring such dual reactivity. orgsyn.org

Application in Cascade and Multicomponent Reactions

Cascade (domino) reactions and multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step, aligning with the principles of atom economy and efficiency. This compound is an ideal candidate for use in such processes.

As a Building Block in MCRs: The amine functionality allows the compound to be used as one component in classic MCRs like the Ugi, Passerini, or Mannich reactions. ucla.edumdpi.com For example, a three-component reaction between an aldehyde, an isocyanide, and this compound could rapidly generate a library of complex amides, with the bromo-tetrahydropyran moiety providing a handle for further diversification. The synthesis of biologically active pyrazolo[3,4-b]pyridine derivatives through MCRs highlights the potential of this approach. nih.govmdpi.com

Initiating Cascade Sequences: The compound could be designed to initiate cascade sequences. For example, an initial intermolecular reaction at the amine could be followed by an intramolecular cyclization involving the bromine atom, leading to fused heterocyclic systems. Research into cascade reactions that form pyrroloquinolines or utilize a Michael-hemiketalization-retro-Claisen sequence demonstrates the sophistication of modern cascade design. acs.org

Integration with Flow Chemistry and Automation Technologies

The integration of modern technologies like flow chemistry and automated synthesis platforms can accelerate the exploration of this compound chemistry. These technologies offer advantages in terms of safety, reproducibility, and the ability to rapidly screen reaction conditions and generate compound libraries. ucla.edu

Automated Synthesis of Derivatives: Automated synthesizers, which use pre-packed reagent cartridges, can perform reactions, work-up, and purification with minimal human intervention. merckmillipore.com This technology could be applied to explore the reactivity of the amine and bromide functionalities of the title compound by systematically reacting it with diverse sets of carboxylic acids, aldehydes, or boronic acids. researchgate.net

Flow Chemistry for Synthesis and Scale-Up: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. mdpi.com Developing a flow-based synthesis for this compound or its derivatives would facilitate safer and more efficient scale-up. uc.ptnih.gov Furthermore, telescoping multiple reaction steps in a continuous flow sequence can eliminate the need for intermediate isolation and purification. nih.gov

| Technology | Application to this compound | Key Benefits |

| Automated Synthesis | Rapid library generation via reactions at N-H and C-Br sites | High-throughput screening, accelerated discovery |

| Flow Chemistry | Synthesis of the core structure and subsequent derivatization | Enhanced safety, scalability, process control |

| Robotic Platforms | Miniaturized reaction screening and optimization | Reduced reagent consumption, data-rich experimentation |

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for optimizing existing methods and designing new transformations.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the stereochemical outcomes of reactions. Such studies could elucidate the factors controlling diastereoselectivity in cyclization reactions to form the tetrahydropyran ring or explain the regioselectivity of subsequent functionalization.

Kinetic and Spectroscopic Studies: Experimental techniques are vital for validating computational predictions. Kinetic studies can help determine reaction orders and activation parameters, providing insight into rate-determining steps. nih.gov In-situ spectroscopic monitoring (e.g., using NMR or IR) can identify transient intermediates that are key to understanding complex cascade reactions.

Elucidating Stereochemical Control: For stereoselective reactions, such as the Prins cyclization or catalytic hydroalkoxylation, detailed mechanistic studies are needed to understand the role of the catalyst, ligands, and substrate in determining the final stereochemistry. nih.gov This knowledge is essential for rationally designing new catalysts and reaction conditions to access all possible stereoisomers of substituted tetrahydropyran derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.